

iCARM1: A Potent and Selective Inhibitor of CARM1 Function - A Technical Guide

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Compound of Interest

Compound Name: CARM1-IN-6

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Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a critical role in a myriad of cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[2] Dysregulation of CARM1 activity has been increasingly implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1] This technical guide provides an in-depth overview of iCARM1, a novel and selective small-molecule inhibitor of CARM1, summarizing its mechanism of action, quantitative data, experimental protocols, and its impact on key signaling pathways.

iCARM1: Discovery and Mechanism of Action

iCARM1 (ZINC65534584) was identified through a virtual screening of the ZINC database, utilizing a pharmacophore model based on substrate-competitive inhibitors.[3] It demonstrates a higher specificity and activity towards CARM1 compared to previously identified inhibitors like EZM2302 and TP-064.[1][4] iCARM1 binds to the substrate-binding pocket of CARM1, thereby inhibiting its methyltransferase activity.[3] This inhibition has been shown to specifically block CARM1-mediated histone methylation, including H3R17me2a and H3R26me2a, in a dose-dependent manner.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for iCARM1 based on preclinical studies.

Table 1: In Vitro Inhibitory and Binding Activity of iCARM1

Parameter	Value	Assay Details	Reference
IC50	12.3 μ M	In vitro methylation assay using a synthetic peptide containing histone H3 arginine 17 (H3R17)	[3]
Kd	0.67 μ M (678.5 nM)	Surface Plasmon Resonance (SPR) analysis with immobilized CARM1 proteins	[6]

Table 2: In Vitro Cytotoxicity (EC50) of iCARM1 in Breast Cancer Cell Lines

Cell Line	Subtype	EC50 (μ M)	Reference
MCF7	ER α -positive	1.797 \pm 0.08	[5]
T47D	ER α -positive	4.74 \pm 0.19	[5]
BT474	ER α -positive	2.13 \pm 0.33	[5]
MDA-MB-231	Triple-Negative	3.75 \pm 0.35	[1]
MDA-MB-468	Triple-Negative	2.02 \pm 0.18	[1]
HCC1806	Triple-Negative	2.83 \pm 0.13	[1]
HCC1937	Triple-Negative	1.97 \pm 0.25	[1]

Table 3: In Vivo Antitumor Efficacy of iCARM1

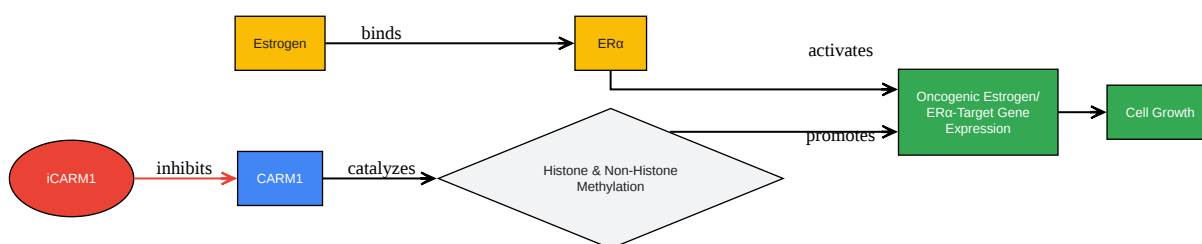
Cancer Model	Cell Line	Dosing	Outcome	Reference
Breast Cancer Xenograft	MCF7	25 mg/kg and 50 mg/kg, i.p., every other day	Significant inhibition of tumor growth	[7]
Breast Cancer Allograft	4T-1	25 mg/kg, i.p., daily	Significant inhibition of tumor size and weight	[8]

Key Signaling Pathways Modulated by iCARM1

iCARM1 has been shown to exert its anticancer effects by modulating key signaling pathways, primarily through the inhibition of CARM1's methyltransferase activity.

Estrogen Receptor (ER α) Signaling

In ER α -positive breast cancer, CARM1 acts as a coactivator, enhancing the transcriptional activity of the estrogen receptor. iCARM1, by inhibiting CARM1, suppresses the expression of a large set of oncogenic estrogen/ER α -target genes, thereby impeding cancer cell growth.[3][5]

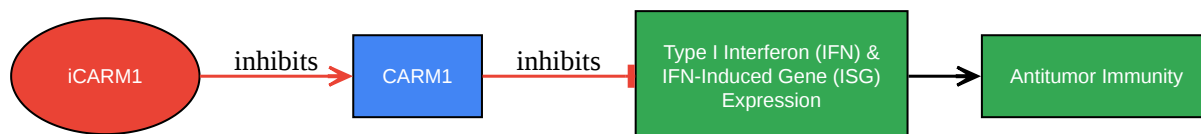


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iCARM1 inhibits ER α -driven cell growth.

Type I Interferon (IFN) Signaling

Conversely to its effect on oncogenes, CARM1 has been reported to inhibit the expression of type I interferon (IFN) and IFN-induced genes (ISGs). By inhibiting CARM1, iCARM1 upregulates the transcription of type I IFN and ISGs, which can enhance antitumor immunity.[5][6]

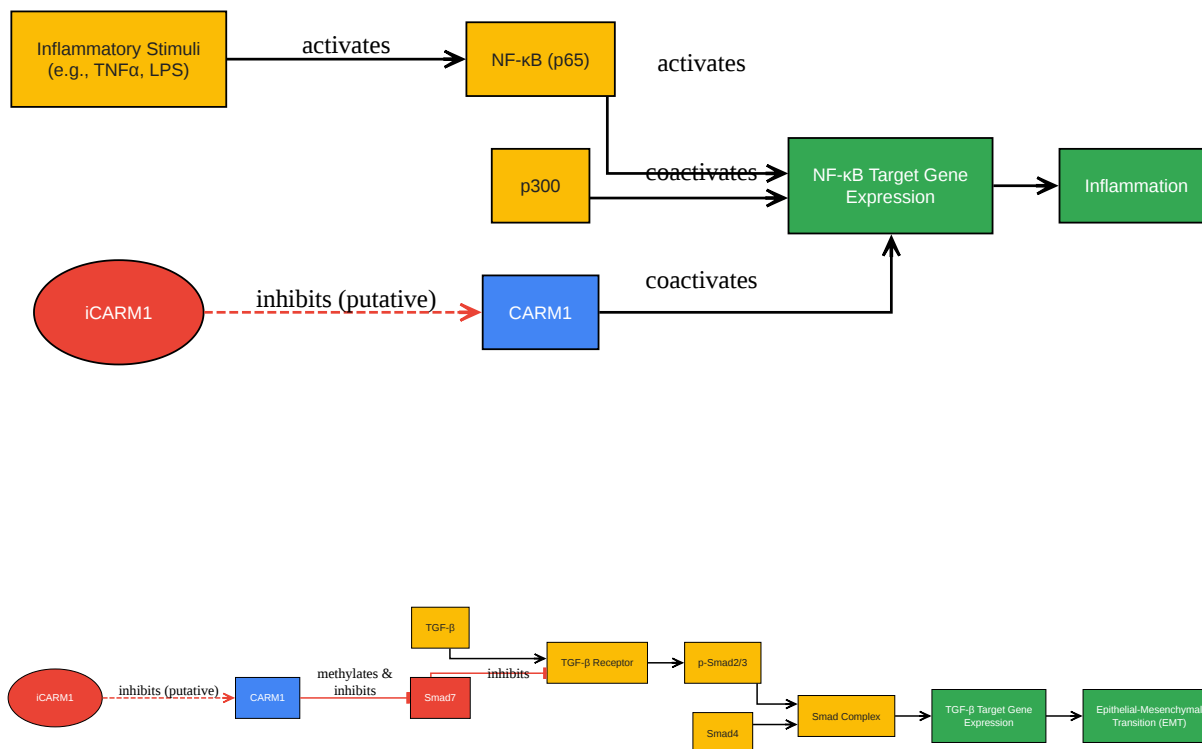


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iCARM1 enhances antitumor immunity.

NF-κB Signaling (Putative Mechanism)

CARM1 is a known transcriptional coactivator of NF-κB, forming a complex with p300 and the p65 subunit of NF-κB to enhance the expression of NF-κB target genes.[9][10] While direct evidence for iCARM1's effect on this pathway is pending, its inhibition of CARM1 is expected to attenuate NF-κB-mediated transcription.



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